Racecadotril vs. Loperamide: Superior Safety Profile with Significantly Lower Rebound Constipation
In a randomized, double-masked, Phase 3 non-inferiority trial comparing racecadotril versus loperamide in 162 patients with acute radiation enteritis, racecadotril demonstrated a significantly lower incidence of rebound constipation. The primary endpoint of diarrhea resolution at 48 hours was similar between arms (racecadotril 84% vs. loperamide 86.4%; P = 0.66); however, the critical safety differentiation emerged in the constipation adverse event rate [1].
| Evidence Dimension | Incidence of rebound constipation |
|---|---|
| Target Compound Data | 6.2% (5/81 patients) |
| Comparator Or Baseline | Loperamide: 17.3% (14/81 patients) |
| Quantified Difference | 11.1 absolute percentage point reduction; relative risk reduction of 64.2% (P = 0.028) |
| Conditions | Randomized, double-masked, Phase 3 non-inferiority trial; patients receiving curative pelvic radiation who developed Grade 2-3 diarrhea (CTCAE v4.0); oral racecadotril 100 mg TID vs. loperamide 2 mg initial then 1 mg after each loose stool (max 8 mg/day) |
Why This Matters
Procurement decisions for clinical or research antidiarrheal supplies should prioritize racecadotril when avoiding iatrogenic constipation is a critical endpoint, particularly in populations vulnerable to bowel dysfunction such as oncology patients receiving pelvic radiation.
- [1] Paliwal, P., Verma, M., Sharma, S., Jakhar, S. L., Kumar, H. S., & Sharma, N. (2023). Racecadotril Versus Loperamide in Acute Radiation Enteritis: A Randomized, Double-Masked, Phase 3, Noninferiority Trial. International Journal of Radiation Oncology*Biology*Physics, 117(2, Supplement), e325. View Source
